2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole
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Overview
Description
2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole is a compound that belongs to the class of azetidines and triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with azetidine in the presence of a base, followed by the cycloaddition of the resulting intermediate with an azide to form the triazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like copper(I) iodide to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds with biomolecular targets, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and triazole derivatives, such as:
Properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4/c13-11-2-1-9(5-12(11)14)6-17-7-10(8-17)18-15-3-4-16-18/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZELULZEPBDBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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